molecular formula C12H13N3O3 B3020991 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid CAS No. 81334-29-4

2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid

Cat. No.: B3020991
CAS No.: 81334-29-4
M. Wt: 247.25 g/mol
InChI Key: BXOKENWBKGSFEL-UHFFFAOYSA-N
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Description

2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid is a compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, medicine, and industry.

Safety and Hazards

There are some safety concerns associated with similar compounds. For instance, exposure to imazethapyr has been associated with an increased risk of developing cancer of the proximal colon and of the bladder .

Preparation Methods

The synthesis of 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid with an appropriate imidazole derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its effects on various biological pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid involves the inhibition of specific enzymes, such as acetate synthase. This inhibition affects the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine, ultimately disrupting protein synthesis, DNA synthesis, and cell division .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid include imazamox and imazethapyr. These compounds also contain the imidazole moiety and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which may confer distinct biological properties and applications .

Properties

IUPAC Name

2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-12(2)11(18)14-9(15-12)8-7(10(16)17)5-4-6-13-8/h4-6H,3H2,1-2H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOKENWBKGSFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132690
Record name 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81334-29-4
Record name 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81334-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethyl-4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Reactant of Route 2
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Reactant of Route 3
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Reactant of Route 4
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Reactant of Route 5
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid
Reactant of Route 6
2-(4-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid

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